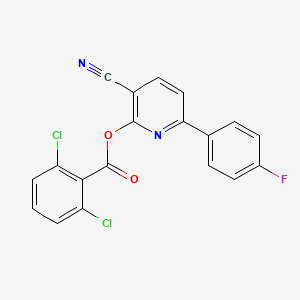

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions starting from simple precursors. For instance, the synthesis of benzo[h]-1,6-naphthyridines and related compounds is achieved through anionic cyclization of 3-cyano-2-(2-fluorophenyl)pyridine, which is functionalized regioselectively at different positions . Similarly, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates are converted into various heterocyclic derivatives using different nucleophilic reagents . These methods demonstrate the versatility of cyano and fluorophenyl-containing compounds in synthesizing diverse heterocyclic structures.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using X-ray crystallography. For example, the crystal structure of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate reveals a triclinic crystal system with specific conformational parameters for the pyran ring and a significant dihedral angle between the fluorophenyl and pyran rings . Another related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, also exhibits a triclinic crystal system with its pyran and pyrazole rings being almost coplanar .

Chemical Reactions Analysis

The chemical reactivity of cyano and fluorophenyl groups allows for various chemical transformations. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with different nucleophiles leads to the formation of diverse heterocyclic derivatives . Additionally, the conversion of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyran[2,3-b]pyridine-3-carboxylates into various amino derivatives through condensation with amines indicates the potential for generating compounds with antihypertensive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystallographic studies provide insights into the conformational preferences and intermolecular interactions that stabilize the crystal structures, such as hydrogen bonding and π-π interactions . These interactions are crucial for understanding the compound's solubility, stability, and reactivity, which are important parameters in the development of pharmaceutical agents.

Scientific Research Applications

Non-Linear Optical (NLO) Properties and Anticancer Activity : A study by Jayarajan et al. (2019) explored the synthesis of similar compounds and investigated their non-linear optical properties and potential anticancer activity. These compounds showed significant interactions near the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity.

Synthesis and Characterization Techniques : Research by Choi et al. (1987) developed a multi-step synthesis process for a related compound, demonstrating the use of various techniques like high-performance liquid chromatography for characterization.

Synthesis and Antitumor Activity : A study by Naito et al. (2005) synthesized a series of compounds including one with a 3-cyano-5-fluorophenyl derivative, which exhibited potent antitumor activity against several tumor cells.

Electrooptical Properties : Research by Gray and Kelly (1981) investigated compounds with fluorophenyl and cyano groups, finding them to have useful electrooptical properties, potentially applicable in fields like display technology.

Functionalization and Cyclization Studies : The work of Cailly and Begtrup (2010) focused on the functionalization of a related compound, leading to the synthesis of selectively functionalized benzo[h]-1,6-naphthyridines. This illustrates the compound's versatility in chemical synthesis.

Genotoxic Impurity Analysis : Katta et al. (2017) synthesized a genotoxic impurity related to this compound and developed an advanced analytical methodology for its quantification, emphasizing the importance of impurity analysis in pharmaceuticals Katta et al. (2017).

Future Directions

properties

IUPAC Name |

[3-cyano-6-(4-fluorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2FN2O2/c20-14-2-1-3-15(21)17(14)19(25)26-18-12(10-23)6-9-16(24-18)11-4-7-13(22)8-5-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZGCIRQBWKYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)

![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)